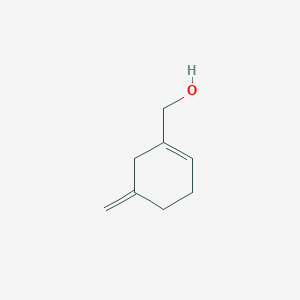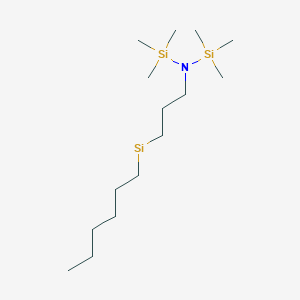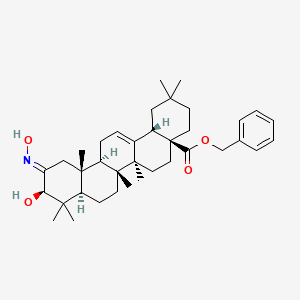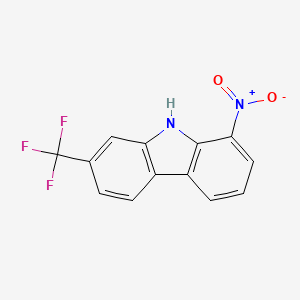
(5-Methylidenecyclohex-1-en-1-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Methylidenecyclohex-1-en-1-yl)methanol is an organic compound characterized by a cyclohexene ring with a methylene group at the 5-position and a hydroxymethyl group at the 1-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (5-Methylidenecyclohex-1-en-1-yl)methanol typically involves the following steps:
Cyclohexene Derivative Formation: Starting with cyclohexene, a methylene group is introduced at the 5-position through a methylenation reaction. This can be achieved using reagents such as methylene iodide and zinc-copper couple under reflux conditions.
Hydroxymethylation: The resulting (5-Methylidenecyclohex-1-ene) is then subjected to hydroxymethylation. This can be done using formaldehyde and a base such as sodium hydroxide in an aqueous medium.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. Catalysts such as palladium or nickel may be used to enhance reaction rates and yields.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form cyclohexanol derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents such as thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of pyridine.
Major Products:
Oxidation: (5-Methylidenecyclohex-1-en-1-yl)aldehyde or ketone.
Reduction: this compound.
Substitution: (5-Methylidenecyclohex-1-en-1-yl)methyl chloride or bromide.
Applications De Recherche Scientifique
(5-Methylidenecyclohex-1-en-1-yl)methanol has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Materials Science: The compound is used in the development of novel polymers and materials with unique properties.
Pharmaceuticals: It is explored for its potential use in drug development due to its unique structure and reactivity.
Biological Studies: The compound is studied for its interactions with biological molecules and potential therapeutic effects.
Mécanisme D'action
The mechanism of action of (5-Methylidenecyclohex-1-en-1-yl)methanol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The methylene group can participate in electrophilic or nucleophilic reactions, altering the compound’s reactivity and interactions.
Comparaison Avec Des Composés Similaires
Cyclohexanol: Similar in structure but lacks the methylene group.
Cyclohexanone: Contains a carbonyl group instead of a hydroxyl group.
(5-Methylcyclohex-1-en-1-yl)methanol: Similar but lacks the methylene group at the 5-position.
Uniqueness: (5-Methylidenecyclohex-1-en-1-yl)methanol is unique due to the presence of both a methylene group and a hydroxyl group on the cyclohexene ring. This dual functionality allows for diverse chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
918534-28-8 |
|---|---|
Formule moléculaire |
C8H12O |
Poids moléculaire |
124.18 g/mol |
Nom IUPAC |
(5-methylidenecyclohexen-1-yl)methanol |
InChI |
InChI=1S/C8H12O/c1-7-3-2-4-8(5-7)6-9/h4,9H,1-3,5-6H2 |
Clé InChI |
SUVGGKDUSLXUDC-UHFFFAOYSA-N |
SMILES canonique |
C=C1CCC=C(C1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(1-Hydroxycyclopentyl)ethynyl]-6-methyl-2H-pyran-2-one](/img/structure/B12612293.png)



![3-{3-[(Methylamino)methyl]phenoxy}propan-1-OL](/img/structure/B12612316.png)

![3h-Thieno[2,3-d]imidazole-5-carboxylic acid,3-cyclohexyl-2,6-diphenyl-](/img/structure/B12612324.png)

![1-[(2,6-Dichlorophenyl)methyl]-N-methyl-1H-indazole-3-carboxamide](/img/structure/B12612332.png)
![2,2'-[Nonane-1,9-diylbis(oxy)]dibenzonitrile](/img/structure/B12612338.png)
![4-(2-Hydroxyethoxy)-2-[3-(trimethylsilyl)prop-2-yn-1-yl]phenol](/img/structure/B12612343.png)
![N-Methoxy-N-methyl-3-[4-(propan-2-yl)phenyl]propanamide](/img/structure/B12612350.png)
![2,5-Bis[4-(hydrazinylidenemethyl)phenyl]furan-3,4-dicarboximidamide](/img/structure/B12612351.png)
![2,5-Diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B12612355.png)
